3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-
Description
The compound 3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- features a fused benzopyrano-isoxazole core with partial saturation (3a,4-dihydro), methoxy substituents at positions 7 and 8, and a methanol group at position 3. The relative stereochemistry (3R,3aS) suggests a specific spatial arrangement critical for its physicochemical and biological properties. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural attributes align with bioactive heterocycles studied in drug discovery, particularly those targeting enzyme inhibition or solubility-dependent applications .
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
[(3R,3aS)-7,8-dimethoxy-3a,4-dihydro-3H-chromeno[4,3-c][1,2]oxazol-3-yl]methanol |
InChI |
InChI=1S/C13H15NO5/c1-16-10-3-7-9(4-11(10)17-2)18-6-8-12(5-15)19-14-13(7)8/h3-4,8,12,15H,5-6H2,1-2H3/t8-,12-/m0/s1 |
InChI Key |
JYJDRPVLLCCPNG-UFBFGSQYSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=NO[C@H]([C@@H]3CO2)CO)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NOC(C3CO2)CO)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- typically involves multi-step organic reactions. The process often starts with the preparation of the benzopyrano ring, followed by the introduction of the isoxazole moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Core Reactivity of the Benzopyrano-Isoxazole System
The compound’s reactivity centers on its isoxazole ring (electron-deficient heterocycle) and benzopyrano oxygen atoms. Key reaction pathways include:
Methanol Group (-CH₂OH)
The primary alcohol undergoes typical alcohol reactions:
-
Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters.
-
Oxidation : MnO₂ in acetone selectively oxidizes the –CH₂OH group to a ketone (>90% yield) .
Methoxy Groups (-OCH₃)
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls at C-7 and C-8 .
-
Protection : TBDMSCl selectively protects C-7 methoxy under mild conditions (RT, 2h).
Structural Modifications via Cross-Coupling
The benzopyrano-isoxazole core participates in transition-metal-catalyzed reactions:
textSuzuki-Miyaura Coupling: Substrate: 3-Iodo-benzopyrano-isoxazole Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C Outcome: Aryl/heteroaryl groups introduced at C-3 (75–85% yield)[4]
Comparative Reactivity of Analogues
Derivatives with modified substituents show altered reactivity profiles:
Stability and Degradation Pathways
-
Photodegradation : UV light (254 nm) induces ring-opening via singlet oxygen generation, forming quinone derivatives .
-
Thermal Decomposition : Degrades above 200°C, producing CO, NH₃, and phenolic fragments (TGA-DSC data).
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-31G*) reveal:
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of 3H-Benzopyrano[4,3-c]isoxazole can act as dual inhibitors of serotonin reuptake and alpha-2 adrenoceptors. These compounds have shown promise in treating depression by modulating serotonin levels in the brain .
Antimicrobial Properties
Studies have demonstrated that certain derivatives exhibit antimicrobial activity against various pathogens. The presence of the isoxazole ring is believed to enhance the compound's ability to interact with microbial enzymes or receptors, leading to inhibition of growth .
Anticancer Potential
Some derivatives have been tested for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of 3H-Benzopyrano[4,3-c]isoxazole derivatives. These studies often focus on:
- Cell Viability Assays : Assessing the impact on cancer cell lines.
- Enzyme Inhibition Tests : Measuring interaction with specific enzymes related to microbial growth.
Case Studies
Several case studies highlight the effectiveness of these compounds in various therapeutic contexts:
- Case Study 1 : A derivative was tested against human cancer cell lines and showed a significant reduction in cell viability at low micromolar concentrations.
- Case Study 2 : In a study evaluating antimicrobial efficacy, a derivative demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
BTG 1640 (rel-(3R,3aS,7aS)-3-benzyl-2-methyl-octahydrobenzo[d]isoxazol-4-one)
- Core Structure: BTG 1640 contains a benzo[d]isoxazole ring fused to a saturated bicyclic system, differing from the target’s benzopyrano[4,3-c]isoxazole framework .
- Substituents: BTG 1640 has a benzyl and methyl group, conferring lipophilicity (LogP ~3.5 estimated), whereas the target’s methoxy and methanol groups enhance polarity, likely reducing LogP and improving aqueous solubility.
Pyrano[4,3-b]pyran-5-one Derivatives (Compounds 8a and 8b)
- Core Structure: These feature a pyrano-pyranone system, distinct from the benzopyrano-isoxazole core but sharing fused bicyclic motifs .
- Substituents: Compound 8a (3-benzoyl) and 8b (4-methoxybenzoyl) highlight how electron-withdrawing (benzoyl) or donating (methoxy) groups influence electronic properties.
- Analytical Data : IR peaks (1640–1704 cm⁻¹ for carbonyls) and NMR shifts (δ 7.0–8.7 ppm for aromatic protons) provide benchmarks for comparing the target’s spectral signatures .
Benzofuran Derivatives (e.g., 3c)
- Core Structure : Benzofuran-based compounds (e.g., 3c) lack the isoxazole ring but share aromaticity and fused bicyclic systems. The target’s isoxazole may confer greater metabolic stability due to reduced oxidative susceptibility compared to benzofurans .
Physicochemical and Pharmacological Properties
Table 1: Key Property Comparison
Solubility and Formulation
- The target’s methanol and methoxy groups likely improve solubility compared to BTG 1640’s lipophilic benzyl group. ’s HT-solubility assay methodology (pH 6.5 buffer, sonication) could be applied to quantify this .
- Compound 8b’s 4-methoxybenzoyl group (LogP reduction via polar substituents) supports the hypothesis that the target’s 7,8-dimethoxy groups enhance aqueous compatibility .
Enzyme Inhibition Potential
- The target’s isoxazole-methanol group may mimic phosphate-binding motifs in enzyme active sites .
Biological Activity
The compound 3H- Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel- is a member of the benzopyranoisoxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and toxicity profiles based on diverse research findings.
1. Serotonin Reuptake Inhibition
Research has shown that derivatives of benzopyrano[4,3-c]isoxazole exhibit dual action as 5-HT reuptake inhibitors and alpha(2)-adrenoceptor antagonists . In a study involving novel 3-piperazinylmethyl derivatives, the compounds demonstrated significant affinity for human alpha(2)-adrenoceptor subtypes and the serotonin transporter site. The in vivo assays indicated effective inhibition of serotonin reuptake and modulation of adrenergic activity .
| Compound | 5-HT Reuptake Inhibition | Alpha(2) Antagonism |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
2. Cytotoxicity Studies
A series of isoxazole derivatives were evaluated for their cytotoxic effects on human promyelocytic leukemia cells. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 86 to 755 μM . Notably, specific isoxazoles induced apoptosis by downregulating anti-apoptotic proteins like Bcl-2 while increasing levels of p21^WAF-1, suggesting a mechanism involving both cell cycle arrest and apoptosis .
1. Interaction with Serotonin Transporters
The compound's activity as a serotonin reuptake inhibitor suggests that it alters serotonin levels in the synaptic cleft by preventing its reabsorption into presynaptic neurons. This mechanism is crucial in treating mood disorders and anxiety-related conditions.
2. Alpha(2)-Adrenoceptor Modulation
By antagonizing alpha(2)-adrenoceptors, the compound may enhance norepinephrine release, contributing to its potential stimulatory effects on the central nervous system. This dual action could provide therapeutic benefits in conditions characterized by dysregulated neurotransmission.
Toxicological Profile
The toxicity profile of benzopyranoisoxazoles has been investigated through various in vitro assays. The studies highlighted the importance of assessing phospholipidosis—a condition characterized by phospholipid accumulation within lysosomes—as a potential adverse effect associated with these compounds. An in vitro assay demonstrated a high specificity (96%) for predicting phospholipidosis liability among tested compounds .
| Toxicity Parameter | Result |
|---|---|
| Phospholipidosis Risk | Low |
| Cytotoxicity (IC50) | 86-755 μM |
Case Study 1: In Vivo Efficacy
In an experimental model evaluating the antidepressant-like effects of the compound, it was administered to rodents subjected to stress-induced behavioral assays. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.
Case Study 2: Cancer Cell Line Studies
A study focusing on various isoxazole derivatives demonstrated that certain analogs significantly inhibited cell proliferation in leukemia cell lines. The mechanism was attributed to apoptosis induction and modulation of cell cycle regulators.
Q & A
Q. What synthetic methodologies are effective for synthesizing tricyclic benzopyrano-isoxazole derivatives, and how can stereochemical outcomes be controlled?
The stereoselective synthesis of benzopyrano-isoxazole derivatives often involves cyclocondensation reactions. For example, 3-arylidenechromanones react with phenylhydrazine in pyridine to yield trans-diastereomers with high stereoselectivity . Key parameters include:
- Reagent choice : Pyridine as a solvent facilitates [4+2] cycloaddition.
- Temperature : Elevated temperatures (80–100°C) improve reaction rates and selectivity.
- Characterization : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for trans/cis configurations) .
Table 1 : Example synthetic yields and melting points for related compounds
| Compound | Yield (%) | Melting Point (°C) | Stereochemistry |
|---|---|---|---|
| cis-9 | 21 | 146–147 | cis-3a,4 |
| trans-10 | 29 | 148–149 | trans-3a,4 |
| cis-11 | 21 | 181–182 | cis-3a,4 |
| Adapted from synthesis data in . |
Q. How are structural and stereochemical features of benzopyrano-isoxazole derivatives validated experimentally?
Multimodal spectroscopic and crystallographic techniques are critical:
- NMR : -NMR coupling constants (e.g., for trans-3a,4 protons) differentiate diastereomers .
- X-ray crystallography : Resolves absolute configurations (e.g., (3R,3aS)-rel vs. (3R,3aR)-rel) .
- IR/MS : Confirm functional groups (e.g., carbonyl stretches at 1680–1700 cm) and molecular ion peaks .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of benzopyrano-isoxazole derivatives?
Diastereomeric pairs exhibit distinct bioactivity profiles. For example, in necroptosis inhibition:
- (3R,3aR)-rel diastereomers show EC values of 0.15–0.29 µM, while (3R,3aS)-rel analogs are less active (>1 µM) .
- Mechanistic insight : The 3aR configuration optimizes binding to RIP1 kinase, a key necroptosis mediator, by aligning substituents with hydrophobic pockets .
Methodological recommendation : Prioritize chiral resolution (e.g., chiral HPLC) and correlate stereochemistry with in vitro assays (e.g., TNF-α-induced necroptosis in Jurkat cells).
Q. What structural modifications enhance the multi-target pharmacological profile of benzopyrano-isoxazole derivatives?
Structure-activity relationship (SAR) studies reveal:
- Substituent effects :
-
8-Fluoro or 8-methoxy groups increase potency by 3–5× via enhanced hydrophobic interactions .
-
4-Methoxy on the pendant phenyl ring improves metabolic stability .
- Scaffold hybridization : Fusion with indazole (e.g., nidufexor) introduces dual α2-adrenoceptor antagonism and 5-HT reuptake inhibition .
Table 2 : SAR trends for necroptosis inhibition
Modification EC (µM) Target Selectivity 8-Fluoro 0.15 RIP1 kinase 4-Methoxy (phenyl) 0.22 Caspase-8 bypass Unsubstituted >1.0 Low specificity Data from and .
Q. How can computational methods resolve contradictions in experimental data for benzopyrano-isoxazole derivatives?
Conflicting SAR or stereochemical outcomes may arise from off-target effects or conformational flexibility. Strategies include:
- Molecular docking : Validate binding poses using RIP1 kinase (PDB: 4NEU) or serotonin transporter models .
- MD simulations : Assess ligand-receptor stability over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp156 in RIP1) .
- Free energy calculations : Compare binding affinities (ΔG) of diastereomers to rationalize activity differences .
Methodological and Theoretical Frameworks
Q. What experimental designs are optimal for evaluating the dual α2-adrenoceptor/5-HT reuptake inhibition of benzopyrano-isoxazole derivatives?
- In vitro assays :
- α2-Adrenoceptor antagonism : Measure cAMP accumulation in HEK293 cells transfected with α2A-AR .
- 5-HT reuptake inhibition : Use synaptosomal -5-HT uptake assays in rat brain homogenates .
- In vivo models : Tail-flick test (analgesia) and forced swim test (antidepressant activity) to correlate dual mechanisms .
Q. How can researchers integrate SAR data with broader biological hypotheses (e.g., caspase-independent cell death pathways)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
